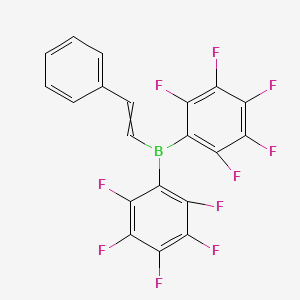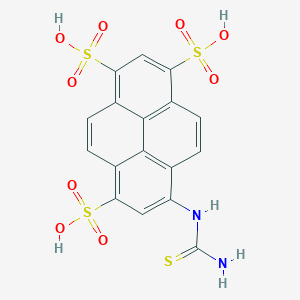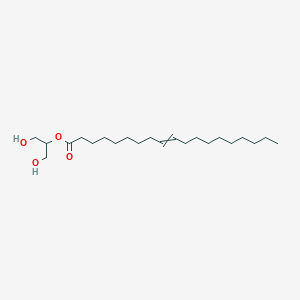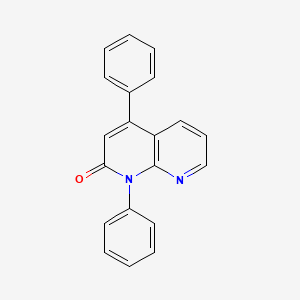![molecular formula C7H12N2OSi B14262173 2-[(Trimethylsilyl)oxy]pyrazine CAS No. 138962-97-7](/img/structure/B14262173.png)
2-[(Trimethylsilyl)oxy]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Trimethylsilyl)oxy]pyrazine is an organic compound that features a pyrazine ring substituted with a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Trimethylsilyl)oxy]pyrazine typically involves the reaction of pyrazine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows: [ \text{Pyrazine} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(Trimethylsilyl)oxy]pyrazine can undergo various chemical reactions, including:
Oxidation: The trimethylsilyl group can be oxidized to form silanols.
Reduction: The pyrazine ring can be reduced under specific conditions.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenation reagents or nucleophiles can be employed.
Major Products:
Oxidation: Formation of silanol derivatives.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of various substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(Trimethylsilyl)oxy]pyrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyrazine derivatives.
Biology: Potential use in the study of biological systems due to its structural similarity to biologically active pyrazine compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(Trimethylsilyl)oxy]pyrazine involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The pyrazine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. Specific pathways and targets would depend on the context of its application, such as antimicrobial or anticancer mechanisms.
Vergleich Mit ähnlichen Verbindungen
2-[(Trimethylsilyl)oxy]pyridine: Similar structure but with a pyridine ring.
2-[(Trimethylsilyl)oxy]benzene: Similar structure but with a benzene ring.
Uniqueness: 2-[(Trimethylsilyl)oxy]pyrazine is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to pyridine or benzene derivatives
Eigenschaften
CAS-Nummer |
138962-97-7 |
|---|---|
Molekularformel |
C7H12N2OSi |
Molekulargewicht |
168.27 g/mol |
IUPAC-Name |
trimethyl(pyrazin-2-yloxy)silane |
InChI |
InChI=1S/C7H12N2OSi/c1-11(2,3)10-7-6-8-4-5-9-7/h4-6H,1-3H3 |
InChI-Schlüssel |
AYRVOEMESAZXHD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=NC=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane](/img/structure/B14262090.png)
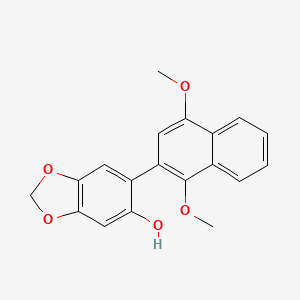
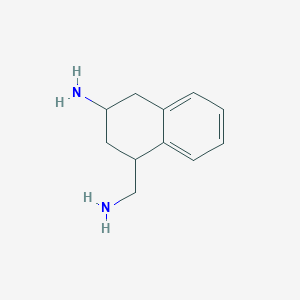
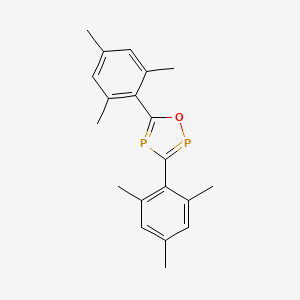
![Octadecyl 4-[(5-hydroxypentyl)amino]-4-oxobutanoate](/img/structure/B14262105.png)
![1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one](/img/structure/B14262111.png)
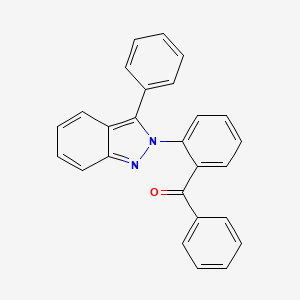
![{4-[(Oxiran-2-yl)methoxy]phenyl}methyl octanoate](/img/structure/B14262119.png)
![({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene](/img/structure/B14262121.png)
![2-[(3-Methylphenoxy)methyl]naphthalene](/img/structure/B14262131.png)
